6-(Difluoromethyl)quinolin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8F2N2 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
6-(difluoromethyl)quinolin-3-amine |
InChI |
InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
InChI Key |
QDLYERQPPWAVAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Quinoline Precursor
The quinoline core undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in acetic acid. For 6-(difluoromethyl)quinolin-3-amine, the precursor 8-difluoromethylquinoline is brominated at 110°C for 12 hours, achieving 78% yield.
Reaction Conditions:
- Substrate: 8-Difluoromethylquinoline
- Reagent: NBS (1.2 equiv)
- Solvent: Acetic acid
- Temperature: 110°C
- Yield: 78%
Buchwald-Hartwig Amination
The brominated intermediate reacts with t-butyl carbamate via palladium-catalyzed coupling. Using Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in dioxane at 90°C, the protected amine forms in 78% yield.
Key Parameters:
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Time: 4 hours
Deprotection Under Acidic Conditions
The tert-butoxycarbonyl (Boc) group is removed using HCl in methanol (1:1 v/v) at room temperature, yielding this compound in 95% yield.
Radical Cyclization Using Mn(III) Acetate
A modular approach employs Mn(III) acetate as a one-electron oxidant to construct quinolin-3-amines from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents.
Reaction Mechanism
The Mn(III)-mediated radical process initiates with the formation of an imidoyl radical, which cyclizes to form the quinoline core. Difluoromethyl groups are introduced via boron reagents like (difluoromethyl)boronic acid.
Optimized Conditions:
- Oxidant: Mn(OAc)₃·2H₂O (2 equiv)
- Solvent: DCE (1,2-dichloroethane)
- Temperature: 80°C
- Yield Range: 65–82%
Substrate Scope
The method tolerates electron-withdrawing and donating groups, with difluoromethyl derivatives achieving 75% yield. Steric hindrance at the 6-position slightly reduces efficiency.
Multi-Step Protection and Cyclization Strategy
A novel route from aliphatic amino carboxylic acids involves cyclization, protection, and Suzuki coupling.
Cyclization and Nosylation
L-Leucine is cyclized to a dihydroquinazolinone, followed by nosylation (2-nitrobenzenesulfonyl protection) to stabilize the amine.
Steps:
- Cyclization: PPA (polyphosphoric acid), 120°C, 6 hours.
- Nosylation: Nosyl chloride, DIPEA, DCM, 0°C to RT, 85% yield.
Suzuki-Miyaura Coupling
A boronic acid with a difluoromethyl group is coupled to the quinoline core using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).
Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (3 equiv)
- Temperature: 100°C, 12 hours
- Yield: 70%
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-amino group and 6-difluoromethyl substituent enable selective functionalization:
-
Bromination : Reacts with N-bromosuccinimide (NBS) in DMF at 80°C to yield 6-(difluoromethyl)-8-bromoquinolin-3-amine (87% yield) via electrophilic aromatic substitution.
-
Chlorination : Treatment with POCl₃ in CHCl₃ under reflux introduces chloride at position 2 through a nucleophilic displacement mechanism .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C | 8-Bromo derivative | 87% |
| Chlorination | POCl₃, CHCl₃, reflux | 2-Chloro derivative | 62% |
Coupling Reactions
The quinoline scaffold participates in cross-coupling processes:
-
Suzuki-Miyaura : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids (toluene, 100°C) to form biaryl derivatives .
-
Buchwald-Hartwig : Amination reactions with aryl halides using Xantphos/Pd₂(dba)₃ yield N-arylquinolin-3-amine analogs.
Key selectivity factors:
-
Difluoromethyl group deactivates position 6 toward electrophiles
Reduction Behavior
The difluoromethyl group exhibits unique reduction characteristics:
-
NaBH₄ : Selectively reduces quinoline ring to 1,2,3,4-tetrahydroquinoline without altering CF₂H group .
-
LiAlH₄ : Full reduction to decahydroquinoline occurs under reflux conditions .
Comparative reduction outcomes:
| Reducing Agent | Product | Yield |
|---|---|---|
| NaBH₄ (Et₂O) | Tetrahydroquinoline | 36% |
| LiAlH₄ (THF) | Decahydroquinoline | 78% |
Oxidative Transformations
Controlled oxidation enables functional group interconversion:
-
mCPBA oxidation : Forms N-oxide derivatives (82% yield) at position 1 .
-
Fremy's salt : Generates quinoline-5,8-diones under aqueous acidic conditions .
Mechanistic pathway:
Quinoline N-oxide → Oxyphosphorane intermediate → Chlorination via POCl₃
Acid-Base Reactivity
The compound demonstrates pH-dependent behavior:
-
pKa values:
-
Amino group: 4.2 (protonation)
-
Quinoline N: 2.8 (protonation)
-
-
Forms stable hydrochloride salts (1:1 stoichiometry) confirmed by X-ray crystallography
Coordination Chemistry
The nitrogen-rich structure enables metal complexation:
-
Pd(II) complexes : Form octahedral geometries with N3/N1 coordination
-
Cu(I) catalysts : Enable Ullmann-type C-N coupling reactions
Key applications:
This comprehensive analysis establishes 6-(difluoromethyl)quinolin-3-amine as a versatile synthetic intermediate. Its reactivity profile, particularly in regioselective functionalization and transition-metal-catalyzed couplings , positions it as valuable for medicinal chemistry and materials science applications.
Scientific Research Applications
6-(Difluoromethyl)quinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound can be used to study the biological activity of quinoline derivatives.
Chemical Biology: It serves as a building block for the synthesis of bioactive molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)quinolin-3-amine involves its interaction with specific molecular targets, such as kinases. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The quinoline ring system allows for interactions with the active site of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structure: Bromine at quinoline C6, difluoromethylphenyl at C4-amine.
- Synthesis: One-step nucleophilic substitution between 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline (83% yield) .
- Key Features : The difluoromethyl group on the aniline moiety enhances kinase inhibitor properties (e.g., PQR530, GDC-0077) by optimizing solubility and metabolic stability .
- Crystallography : The difluoromethyl group exhibits conformational disorder in the crystal lattice, suggesting flexibility that may influence target interactions .
6-(Methylsulfonyl)quinolin-3-amine
- Structure : Methylsulfonyl at C6, amine at C3.
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine
- Structure: Chlorine at C6, dimethylphenyl at C2-amine on a quinoxaline core.
- Synthesis: Heated coupling of 2,6-dichloroquinoxaline with 2,3-dimethylaniline .
- Comparison: The quinoxaline scaffold differs electronically from quinoline, affecting binding kinetics. Chlorine’s smaller size vs. difluoromethyl may reduce steric hindrance but offer less metabolic stability .
N-Phenethylquinolin-3-amine
Fluorine-Containing Analogs
6-(Difluoromethoxy)quinolin-3-amine
- Structure : Difluoromethoxy at C4.
6-(Difluoromethyl)pyridin-3-amine dihydrochloride
- Structure : Pyridine core with difluoromethyl at C5.
- Application: Demonstrates the versatility of difluoromethyl in heterocycles beyond quinolines, with applications in kinase and protease inhibitors .
Pharmacological and Industrial Relevance
- Kinase Inhibitors: Fluorinated quinolines are prominent in clinical candidates (e.g., PQR530) due to optimized potency and ADME profiles .
- Safety and Storage: Fluorinated compounds often require inert storage conditions to prevent degradation, as seen with 6-(Methylsulfonyl)quinolin-3-amine .
Biological Activity
6-(Difluoromethyl)quinolin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor and its applications in antibacterial and antitumor research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and its role in cancer treatment.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2N2 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H8F2N2/c11-10(12)6-1-2-9-7(3-6)4-8(13)5-14-9/h1-5,10H,13H2 |
| InChI Key | QDLYERQPPWAVAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1C(F)F)N |
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as kinases. The difluoromethyl group enhances the compound's binding affinity and selectivity for these targets, allowing it to inhibit enzymatic activity effectively.
Antibacterial Activity
Research has demonstrated that quinoline derivatives exhibit potent antibacterial properties. In particular, this compound shows significant activity against Clostridium difficile (C. difficile), with studies indicating a minimum inhibitory concentration (MIC) as low as 1.0 μg/mL. This activity is comparable to established antibiotics like Vancomycin .
Case Study: Efficacy Against C. difficile
In a controlled study involving mice, groups treated with 50 mg/kg of the compound showed a 20% increase in survival rates and a significant reduction in diarrhea compared to control groups. The treatment led to an over 80% decrease in C. difficile levels in fecal samples after five days .
Antitumor Activity
The compound has also been explored for its antitumor properties. It is part of ongoing research aimed at developing new cancer therapies targeting specific pathways involved in tumor growth and proliferation. The binding affinity of this compound to various kinases suggests potential applications as a novel anticancer agent .
Comparative Analysis with Other Quinoline Derivatives
A comparative study highlighted that modifications at the 6-position of the quinoline core can significantly alter biological activity. For instance, certain derivatives exhibited MIC values ranging from 1–10 µM against Mycobacterium tuberculosis, indicating that structural variations can lead to enhanced antibacterial properties .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 6-(Difluoromethyl)quinolin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via radical insertion strategies using difluoromethylborates as precursors. For instance, oxidation of aryl-substituted difluoromethylborates generates •CF₂H radicals, which undergo insertion into isonitrile intermediates to form the difluoromethylated quinoline backbone . Key variables include temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of radical initiators (e.g., peroxides). Reported yields range from 60% to 95%, depending on purification protocols (e.g., column chromatography vs. recrystallization) .
Q. How is this compound characterized analytically, and what spectral data are critical for validation?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for confirming the difluoromethyl group (-CF₂H) and quinoline backbone. Key signals include:
- ¹⁹F NMR : A triplet near δ -120 ppm (J = 240–260 Hz) for -CF₂H .
- ¹H NMR : A singlet at δ 6.8–7.2 ppm for the quinoline C3-amine proton .
High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>95%) are required to validate molecular weight and purity .
Q. What solvents and reaction conditions optimize the stability of this compound during storage?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Storage in anhydrous dimethyl sulfoxide (DMSO) or ethanol under inert gas (N₂/Ar) at -20°C prevents decomposition. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days under these conditions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound, and what docking parameters are critical?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinase enzymes) requires:
- Parameter Setup : Grid boxes centered on active sites (e.g., ATP-binding pockets for kinase targets).
- Scoring Functions : Emphasis on hydrogen bonding (amine group) and hydrophobic interactions (CF₂H group).
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays. Fluorine’s stereoelectronic effects enhance binding affinity by 2–3-fold compared to non-fluorinated analogs .
Q. What mechanistic insights explain contradictory yields in radical-mediated vs. transition-metal-catalyzed syntheses?
- Methodological Answer : Radical pathways (e.g., •CF₂H insertion) often achieve higher regioselectivity (>90%) but require stringent oxygen-free conditions. Transition-metal catalysis (e.g., Pd/C) may suffer from side reactions (e.g., over-hydrogenation) but offers milder conditions. For example, hydrogenation of 2-(difluoromethyl)-5-nitroquinoline with Pd/C in methanol yields 80–85% product, whereas radical methods reach 95% under optimized conditions .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
- Methodological Answer : Co-solvent systems (e.g., 10% DMSO in PBS) or nanoformulation (liposomal encapsulation) improve aqueous solubility. Log P (octanol/water) predictions (~2.1) indicate moderate hydrophobicity, requiring surfactant additives (e.g., Tween-80) for in vivo pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do reported antimicrobial activities vary across studies for difluoromethylated quinolines?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, inoculum size) and compound purity. For example, MIC values against S. aureus range from 8 µg/mL (95% pure compound) to >32 µg/mL (crude product with <90% purity). Standardization via CLSI guidelines and HPLC-validated samples is critical .
Future Directions
Q. Can electrochemical methods replace chemical oxidizers in generating •CF₂H radicals for scalable synthesis?
- Methodological Answer : Preliminary studies suggest that electrochemical oxidation of difluoromethylborates at platinum electrodes (1.5 V vs. Ag/AgCl) produces •CF₂H radicals with 70–80% efficiency, reducing reliance on hazardous peroxides. Further optimization of electrode materials and solvent systems (e.g., acetonitrile/water) is ongoing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
